molecular formula C7H9NO2 B14421853 N-2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenehydroxylamine CAS No. 83369-28-2

N-2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenehydroxylamine

Cat. No.: B14421853
CAS No.: 83369-28-2
M. Wt: 139.15 g/mol
InChI Key: GKRDTGFOYFCVKN-UHFFFAOYSA-N
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Description

N-2-Oxabicyclo[222]oct-5-en-3-ylidenehydroxylamine is a bicyclic compound characterized by its unique structure, which includes an oxabicyclo ring and a hydroxylamine group

Chemical Reactions Analysis

Types of Reactions

N-2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenehydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the hydroxylamine group, leading to the formation of amines or other derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine for iodocyclization, n-butyl lithium for ring-opening polymerization, and trifluoromethanesulfonic acid as a catalyst .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, ring-opening polymerization can yield polyesters with alicyclic moieties in the polymer backbone .

Scientific Research Applications

N-2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenehydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism by which N-2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenehydroxylamine exerts its effects involves its interaction with molecular targets and pathways. The oxabicyclo ring structure allows for unique interactions with enzymes and receptors, potentially leading to enhanced bioactivity and stability . The hydroxylamine group can participate in redox reactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-2-Oxabicyclo[222]oct-5-en-3-ylidenehydroxylamine is unique due to its combination of an oxabicyclo ring and a hydroxylamine group, which provides distinct chemical and biological properties

Properties

CAS No.

83369-28-2

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

N-(2-oxabicyclo[2.2.2]oct-5-en-3-ylidene)hydroxylamine

InChI

InChI=1S/C7H9NO2/c9-8-7-5-1-3-6(10-7)4-2-5/h1,3,5-6,9H,2,4H2

InChI Key

GKRDTGFOYFCVKN-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CC1C(=NO)O2

Origin of Product

United States

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